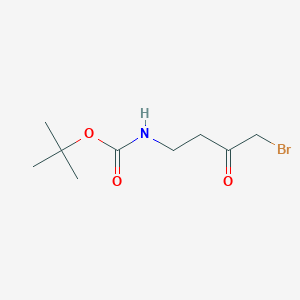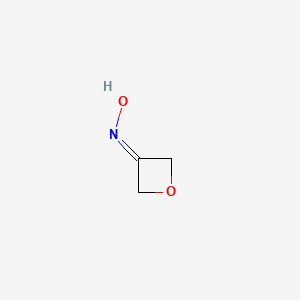![molecular formula C7H14ClNO B3391790 3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2227205-31-2](/img/structure/B3391790.png)
3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Overview
Description
3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H14ClNO . It is a solid substance and has a molecular weight of 149.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO.ClH/c1-8-6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 149.62 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthetic Methodologies and Applications
Aminoalkylation of [1.1.1]Propellane : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane was developed, showcasing the mild reaction conditions and tolerance to various functional groups. This methodology efficiently incorporates pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, significantly streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
New Routes to Bicyclo[1.1.1]pentan-1-amine : Exploration of synthetic routes via reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, providing a flexible and scalable approach to the target compound, demonstrating the synthetic utility and versatility of the intermediate for developing bicyclo[1.1.1]pentan-1-amine derivatives (Goh et al., 2014).
Photochemical Cycloaddition : The conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical cycloaddition, introducing a novel method for structural transformation and highlighting the potential for generating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
Radical Multicomponent Carboamination : An efficient synthesis method for multifunctionalized bicyclo[1.1.1]pentane derivatives using radical multicomponent carboamination, showcasing the potential for creating drug-like molecules with improved physicochemical properties (Kanazawa et al., 2017).
Enantioselective C–H Functionalization : The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes to access chiral substituted derivatives, addressing the challenge of generating BCPs with proximal stereocenters and expanding the scope of these molecules in drug design (Garlets et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335 , suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(methoxymethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-5-6-2-7(8,3-6)4-6;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGINXVMUWVBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride | |
CAS RN |
2227205-31-2 | |
| Record name | 3-(methoxymethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hcl](/img/structure/B3391771.png)





